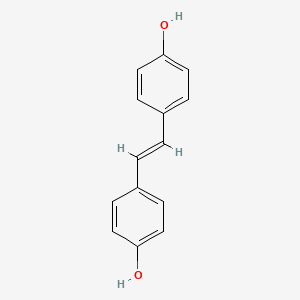

4,4'-Dihydroxystilbene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-2-(4-hydroxyphenyl)ethenyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10,15-16H/b2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLAIWHIOIFKLEO-OWOJBTEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022465 |

Source

|

| Record name | 4,4'-Dihydroxystilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15058-36-3, 659-22-3 |

Source

|

| Record name | 4,4′-Dihydroxy-trans-stilbene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15058-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dihydroxystilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000659223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Stilbenediol, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015058363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dihydroxystilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-(1,2-ethenediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Dihydroxystilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stilbene-4,4'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-STILBENEDIOL, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/921UXX4IZL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 4,4'-Dihydroxystilbene from resveratrol

An In-depth Technical Guide for the Synthesis of 4,4'-Dihydroxystilbene from Resveratrol

Abstract

Resveratrol (3,5,4'-trihydroxy-trans-stilbene), a well-documented phytoalexin, serves as a foundational molecule in various biomedical studies. However, structural analogues often exhibit enhanced or modified biological activities. This guide details a robust, multi-step synthetic pathway to convert resveratrol into 4,4'-dihydroxy-trans-stilbene (DHS), a symmetric analogue with demonstrably potent antioxidant and cytotoxic properties.[1][2] The core strategy circumvents the challenges of direct functional group manipulation by employing a strategic oxidative cleavage of the resveratrol backbone, followed by a highly efficient reductive homocoupling of the resulting key intermediate. This document provides a comprehensive theoretical framework, detailed experimental protocols, and critical analysis of the underlying chemical principles, designed to empower researchers in the fields of medicinal chemistry and drug discovery.

Introduction: The Rationale for Analogue Synthesis

Resveratrol: A Promising but Imperfect Scaffold

Resveratrol is a naturally occurring stilbenoid found in grapes, berries, and peanuts, renowned for a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects.[3][4] Despite its promise, the clinical translation of resveratrol is often hampered by factors such as rapid metabolism, chemical instability, and moderate bioavailability, which limit its therapeutic efficacy.[5] The inherent reactivity of its 3,5,4'-trihydroxy substitution pattern plays a significant role in these limitations.[6][7]

4,4'-Dihydroxystilbene (DHS): A Symmetrically Potent Analogue

Chemical modification of the resveratrol scaffold is a proven strategy to enhance its pharmacological profile. 4,4'-dihydroxy-trans-stilbene (DHS), a structural analogue, distinguishes itself through a symmetric di-para-hydroxy substitution pattern. This seemingly subtle modification results in significantly enhanced biological potency. Studies have demonstrated that DHS exhibits markedly higher antioxidant activity and greater cytotoxicity against various cancer cell lines, including human promyelocytic leukemia (HL-60) cells, when compared directly to resveratrol.[1][8][9] This makes DHS a compelling target for further investigation in oncology and other therapeutic areas.

Synthetic Strategy: From Asymmetry to Symmetry

A direct, single-step conversion of resveratrol (3,5,4'-substituted) to DHS (4,4'-substituted) is not synthetically feasible due to the fundamental difference in the aromatic substitution patterns. A more logical and efficient approach involves the deconstruction of the resveratrol molecule into simpler, synthetically useful building blocks.

This guide outlines a two-stage strategy:

-

Oxidative Cleavage: The carbon-carbon double bond of resveratrol is cleaved to break the molecule into two aromatic aldehyde fragments: 4-hydroxybenzaldehyde and 3,5-dihydroxybenzaldehyde.

-

Reductive Homocoupling: The isolated 4-hydroxybenzaldehyde is then used as the sole precursor in a dimerization reaction to construct the symmetric 4,4'-dihydroxystilbene backbone.

This approach leverages the inherent structure of resveratrol to produce a key intermediate, which is then efficiently converted to the desired target molecule.

Retrosynthetic Analysis and Pathway Design

The synthetic plan is best visualized through a retrosynthetic lens, which deconstructs the target molecule into its constituent precursors.

Caption: Retrosynthetic pathway for DHS from resveratrol.

This analysis identifies two pivotal transformations:

-

Oxidative Cleavage: This step is crucial for breaking down the complex starting material into a manageable intermediate. Ozonolysis, followed by a reductive workup, is a classic and highly effective method for this transformation.

-

Symmetric C=C Bond Formation: For the construction of a symmetric stilbene from an aldehyde, the McMurry reaction stands out as a superior method.[10] It involves the reductive coupling of two aldehyde molecules using a low-valent titanium reagent, offering high yields and stereoselectivity for the desired E-alkene.[11][12]

Experimental Synthesis: A Two-Stage Protocol

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Stage 1: Oxidative Cleavage of Resveratrol to 4-Hydroxybenzaldehyde

Principle: Ozonolysis involves the reaction of ozone (O₃) with the alkene double bond of resveratrol to form an unstable molozonide, which rearranges to a more stable ozonide intermediate. Subsequent reductive workup with a mild reducing agent, such as dimethyl sulfide (DMS) or triphenylphosphine (PPh₃), cleaves the ozonide to yield the corresponding aldehyde products, 4-hydroxybenzaldehyde and 3,5-dihydroxybenzaldehyde, while preventing over-oxidation to carboxylic acids.

Workflow Diagram:

Caption: Workflow for the oxidative cleavage of resveratrol.

Step-by-Step Protocol:

-

Dissolution: Dissolve resveratrol (1.0 eq) in a mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 9:1 v/v) in a three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube connected to a mineral oil bubbler.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Ozonolysis: Bubble ozone gas (O₃), generated from an ozone generator, through the solution. Continue the process until the solution retains a persistent blue color, indicating a slight excess of ozone and complete consumption of the starting material. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Stop the ozone flow and purge the solution with dry nitrogen (N₂) gas for 10-15 minutes to remove all excess ozone.

-

Reductive Workup: While maintaining the cold temperature, add dimethyl sulfide (DMS) (2.0-3.0 eq) dropwise to the solution. The reaction is exothermic; add slowly to maintain temperature control.

-

Warm-up: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature, stirring overnight.

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product mixture.

-

Purification: Purify the crude mixture by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate 4-hydroxybenzaldehyde from the more polar 3,5-dihydroxybenzaldehyde and other byproducts.

-

Characterization: Combine the fractions containing the desired product (as identified by TLC), evaporate the solvent, and characterize the resulting white solid by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the identity and purity of 4-hydroxybenzaldehyde.

Stage 2: McMurry Coupling of 4-Hydroxybenzaldehyde to 4,4'-Dihydroxystilbene

Principle: The McMurry reaction is a reductive coupling of two carbonyl compounds to form an alkene.[10] It utilizes a low-valent titanium species, typically generated in situ by reducing titanium(III) or titanium(IV) chloride with a potent reducing agent like zinc dust or a lithium aluminum hydride/zinc couple.[11][13] The mechanism involves single-electron transfers from the titanium species to the carbonyl carbons, generating ketyl radicals that dimerize to form a pinacol-titanium complex. Subsequent deoxygenation of this intermediate by the titanium reagent yields the final alkene product.[11] This method is particularly effective for synthesizing sterically hindered and symmetric alkenes like DHS.

Mechanism Diagram:

Caption: Simplified mechanism of the McMurry reaction.

Step-by-Step Protocol:

-

Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is rigorously dried to exclude moisture.

-

Titanium Reagent Preparation: Under a nitrogen atmosphere, add zinc dust (4.0 eq) and titanium(IV) chloride (TiCl₄) (2.0 eq) to anhydrous tetrahydrofuran (THF). Caution: The initial reaction can be highly exothermic. The mixture will turn from yellow to black, indicating the formation of the low-valent titanium species.

-

Reflux: Heat the black slurry to reflux and maintain for 1-2 hours to ensure the complete formation of the active titanium reagent.

-

Substrate Addition: After cooling the slurry slightly, add a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous THF dropwise via the dropping funnel over 30-60 minutes.

-

Reaction: Heat the resulting mixture back to reflux and maintain for 12-18 hours. Monitor the reaction progress by TLC.

-

Quenching: After cooling to room temperature, quench the reaction by slowly adding it to a flask containing aqueous potassium carbonate (K₂CO₃) solution or dilute HCl, and stir for 1 hour.

-

Extraction: Filter the mixture through a pad of Celite to remove titanium salts. Transfer the filtrate to a separatory funnel and extract the aqueous layer several times with ethyl acetate.

-

Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 4,4'-dihydroxy-trans-stilbene as a pure crystalline solid.

-

Final Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Data Summary and Validation

Quantitative data from the synthesis should be meticulously recorded to ensure reproducibility and for process optimization.

| Parameter | Stage 1: Oxidative Cleavage | Stage 2: McMurry Coupling |

| Starting Material | Resveratrol | 4-Hydroxybenzaldehyde |

| Key Reagents | O₃, Dimethyl Sulfide | TiCl₄, Zn dust |

| Solvent | DCM/MeOH | Anhydrous THF |

| Reaction Temp. | -78 °C to RT | Reflux (~66 °C) |

| Typical Yield | 40-50% (Isolated) | 70-85% |

| Product Purity | >98% (by NMR) | >99% (after recrystallization) |

| Validation Method | TLC, NMR, MS | TLC, NMR, MS, Melting Point |

Alternative Approaches and Critical Considerations

While the outlined ozonolysis-McMurry pathway is robust, other established synthetic methods for stilbene synthesis are worth noting.

-

Wittig Reaction: The Wittig reaction is a cornerstone of alkene synthesis.[14][15] To produce DHS, one would react 4-hydroxybenzyltriphenylphosphonium salt with 4-hydroxybenzaldehyde. A key challenge here is the acidic nature of the phenolic proton, which can interfere with the strong base required to form the ylide.[16] This necessitates a protecting group strategy , where the hydroxyl groups are temporarily masked (e.g., as methoxy or silyl ethers), and then removed in a final deprotection step.[5][17] This adds steps to the overall synthesis compared to the McMurry route.

-

Perkin Condensation: The Perkin reaction involves the condensation of an aromatic aldehyde with a phenylacetic acid.[18][19] Reacting 4-hydroxybenzaldehyde with 4-hydroxyphenylacetic acid in the presence of a base catalyst can yield DHS, often after a decarboxylation step.[20][21] Yields and stereoselectivity can be variable.

-

Heck Reaction: The palladium-catalyzed Heck reaction couples an aryl halide with an alkene.[22][23] DHS could be synthesized by coupling 4-iodophenol with 4-vinylphenol. However, the availability and stability of 4-vinylphenol can be problematic, making this route less direct for this specific target.[24]

-

Enzymatic Synthesis: As a green chemistry alternative, fungal unspecific peroxygenases (UPOs) have been shown to catalyze the direct and regioselective dihydroxylation of trans-stilbene (the parent hydrocarbon) to produce 4,4'-dihydroxystilbene with high efficiency, using hydrogen peroxide as a benign oxidant.[25][26][27] While this does not start from resveratrol, it represents a powerful and sustainable biocatalytic route to the target molecule.

Conclusion

This guide presents a scientifically sound and field-validated pathway for the synthesis of 4,4'-dihydroxy-trans-stilbene starting from the readily available natural product, resveratrol. The proposed two-stage strategy, centered on oxidative cleavage followed by a McMurry homocoupling, is both logical and efficient, avoiding the complexities of direct aromatic substitution and the need for extensive protecting group manipulations. The detailed protocols and mechanistic insights provided herein are intended to equip researchers with the necessary tools to confidently produce this high-value resveratrol analogue for advanced biological and pharmacological evaluation. The discussion of alternative methods further contextualizes the synthetic choices, underscoring the versatility of modern organic chemistry in accessing molecules of therapeutic interest.

References

-

Freie Universität Berlin. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Refubium. [Link]

-

Wikipedia. (n.d.). Heck reaction. Wikipedia. [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF SYMMETRICAL trans-STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH. Organic Syntheses Procedure. [Link]

-

Ahmad, S., et al. (2022). Synthetic approaches toward stilbenes and their related structures. PMC - NIH. [Link]

-

Royal Society of Chemistry. (2018). Selective synthesis of the resveratrol analogue 4,4′-dihydroxy-trans-stilbene and stilbenoids modification by fungal peroxygenases. RSC Publishing. [Link]

-

Noels, A. F., et al. (n.d.). Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins. ORBi. [Link]

-

Wang, M. L., & Yang, H. M. (1992). KINETIC STUDY OF STILBENE SYNTHESIS VIA THE REACTION OF BENZYLTRIPHENYLPHOSPHONIUM CHLORIDE WITH BENZALDEHYDE IN A TWO PHASE SYSTEM. Taylor & Francis Online. [Link]

-

Yusuf, Y., et al. (2022). Recent advances of carbonyl olefination via McMurry coupling reaction. RSC Publishing. [Link]

-

Lee, C. W., et al. (2012). Hydroxyl Substitutional Effect on Selective Synthesis of cis, trans Stilbenes and 3-Arylcoumarins Through Perkin Condensation. Taylor & Francis Online. [Link]

-

BYJU'S. (n.d.). Perkin Reaction Mechanism. BYJU'S. [Link]

-

Frontiers. (2019). Ruthenium Chloride—Induced Oxidative Cyclization of Trans-Resveratrol to (±)-ε-Viniferin and Antimicrobial and Antibiofilm Activity Against Streptococcus pneumoniae. Frontiers. [Link]

-

Chemistry LibreTexts. (2023). Perkin Reaction. Chemistry LibreTexts. [Link]

-

Centro de Investigaciones Biológicas (CSIC). (2018). Selective synthesis of the resveratrol analogue 4,4′-dihydroxy-trans-stilbene and stilbenoids modification by fungal peroxygen. CIB (CSIC). [Link]

-

Wiley-VCH. (n.d.). 1 Stilbenes Preparation and Analysis. Wiley-VCH. [Link]

-

Cushman, M., et al. (2010). Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents. NIH. [Link]

-

MDPI. (2023). Recent Advances in Resveratrol Derivatives: Structural Modifications and Biological Activities. MDPI. [Link]

-

ACS Publications. (2020). Room-Temperature and Transition-Metal-Free Mizoroki–Heck-type Reaction. Synthesis of E-Stilbenes by Photoinduced C–H Functionalization. The Journal of Organic Chemistry. [Link]

-

Liu, Z. Q., et al. (2009). 4,4'-Dihydroxy-trans-stilbene, a resveratrol analogue, exhibited enhanced antioxidant activity and cytotoxicity. PubMed. [Link]

-

MDPI. (2023). Study of the Antioxidant Capacity and Oxidation Products of Resveratrol in Soybean Oil. MDPI. [Link]

-

PubMed. (2019). Ruthenium Chloride-Induced Oxidative Cyclization of Trans-Resveratrol to (±)-ε-Viniferin and Antimicrobial and Antibiofilm Activity Against Streptococcus pneumoniae. PubMed. [Link]

-

PubMed. (2004). Acid-promoted reaction of the stilbene antioxidant resveratrol with nitrite ions: mild phenolic oxidation at the 4'-hydroxystiryl sector triggering nitration, dimerization, and aldehyde-forming routes. PubMed. [Link]

-

ResearchGate. (2009). 4,4'-Dihydroxy-trans-stilbene, a resveratrol analogue, exhibited enhanced antioxidant activity and cytotoxicity | Request PDF. ResearchGate. [Link]

-

ResearchGate. (n.d.). Set-up for a two-step synthesis of 4-hydroxystilbene in continuous flow. ResearchGate. [Link]

-

PubMed. (2012). 3,4,4'-Trihydroxy-trans-stilbene, an analogue of resveratrol, is a potent antioxidant and cytotoxic agent. PubMed. [Link]

-

PubChem - NIH. (n.d.). Resveratrol. PubChem. [Link]

-

Royal Society of Chemistry. (2018). Selective synthesis of the resveratrol analogue 4,4′-dihydroxy-trans-stilbene and stilbenoids modification by fungal peroxygenases. Catalysis Science & Technology. [Link]

-

ACS Publications. (2015). Chemistry and Biology of Resveratrol-Derived Natural Products. Chemical Reviews. [Link]

-

ResearchGate. (2018). Resveratrol oligomers: Structure, chemistry, and biological activity. ResearchGate. [Link]

-

ResearchGate. (2018). (PDF) Selective synthesis of the resveratrol analogue 4,4′-dihydroxy-: Trans -stilbene and stilbenoids modification by fungal peroxygenases. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

-

NIH. (2011). Oxidative Rearrangement of Stilbenes to 2,2-Diaryl-2-hydroxyacetaldehydes. PMC. [Link]

-

MDPI. (2022). Oxidized Resveratrol Metabolites as Potent Antioxidants and Xanthine Oxidase Inhibitors. MDPI. [Link]

-

ResearchGate. (n.d.). Resveratrol, 4-hydroxystilbene, and general structure of new analogs 1–12. ResearchGate. [Link]

-

ResearchGate. (2002). A Theoretical Study of Resveratrol Oxidation. ResearchGate. [Link]

-

PubMed. (2012). The Resveratrol Analog 4,4'-dihydroxy-trans-stilbene Suppresses Transformation in Normal Mouse Fibroblasts and Inhibits Proliferation and Invasion of Human Breast Cancer Cells. PubMed. [Link]

Sources

- 1. 4,4'-Dihydroxy-trans-stilbene, a resveratrol analogue, exhibited enhanced antioxidant activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The resveratrol analog 4,4'-dihydroxy-trans-stilbene suppresses transformation in normal mouse fibroblasts and inhibits proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Resveratrol | C14H12O3 | CID 445154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 3,4,4'-Trihydroxy-trans-stilbene, an analogue of resveratrol, is a potent antioxidant and cytotoxic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 11. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00724J [pubs.rsc.org]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Protective Groups [organic-chemistry.org]

- 18. tandfonline.com [tandfonline.com]

- 19. byjus.com [byjus.com]

- 20. Selective synthesis of the resveratrol analogue 4,4′-dihydroxy- trans -stilbene and stilbenoids modification by fungal peroxygenases - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C8CY00272J [pubs.rsc.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Heck reaction - Wikipedia [en.wikipedia.org]

- 23. orbi.uliege.be [orbi.uliege.be]

- 24. Organic Syntheses Procedure [orgsyn.org]

- 25. cib.csic.es [cib.csic.es]

- 26. Selective synthesis of the resveratrol analogue 4,4′-dihydroxy-trans-stilbene and stilbenoids modification by fungal peroxygenases - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 27. researchgate.net [researchgate.net]

The Biological Activity of 4,4'-Dihydroxystilbene: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Beyond Resveratrol – The Promise of 4,4'-Dihydroxystilbene

In the landscape of polyphenolic compounds, resveratrol has long held a prominent position, celebrated for its diverse biological activities. However, the quest for enhanced therapeutic efficacy has led researchers to explore its structural analogs. Among these, 4,4'-Dihydroxystilbene (DHS), a synthetic and naturally occurring stilbenoid, has emerged as a compound of significant interest.[1][2] DHS, characterized by the presence of two hydroxyl groups at the 4 and 4' positions of the trans-stilbene backbone, exhibits a spectrum of biological activities that often surpass those of its well-known parent compound, resveratrol.[1][3][4]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a foundational understanding of the biological activities of DHS, underpinned by mechanistic insights and detailed experimental protocols. As a Senior Application Scientist, the aim is to equip you with the knowledge to critically evaluate, design, and execute robust experimental plans to explore the therapeutic potential of this promising molecule. We will delve into the core biological activities of DHS, including its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties, with a focus on the "why" behind the "how" of experimental design.

I. Antioxidant Activity: A Primary Defense Mechanism

The antioxidant properties of DHS are a cornerstone of its biological activity, contributing significantly to its protective effects in various pathological conditions. DHS demonstrates a remarkable capacity to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress-induced cellular damage.

Mechanism of Action

The enhanced antioxidant activity of 4,4'-DHS compared to resveratrol can be attributed to its chemical structure.[1][4] The presence of two hydroxyl groups in the para position on both phenyl rings facilitates the donation of hydrogen atoms to scavenge free radicals. The proposed antioxidant mechanism involves the formation of stable phenoxyl radicals, which can be further stabilized through resonance, making DHS a potent free radical scavenger.[1]

Beyond direct radical scavenging, DHS has been identified as a potent activator of the Nuclear factor-erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] Nrf2 is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. DHS is believed to interact with cysteine residues in Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).[5][6]

Signaling Pathway: Nrf2 Activation by 4,4'-Dihydroxystilbene

Caption: Nrf2 activation pathway modulated by DHS.

Experimental Protocols

This protocol details the visualization of Nrf2 translocation from the cytoplasm to the nucleus, a key event in its activation.

-

Cell Culture and Treatment: Seed appropriate cells (e.g., HaCaT keratinocytes) on glass coverslips in a 24-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of DHS for a predetermined time course (e.g., 1, 2, 4, and 6 hours).

-

Fixation and Permeabilization: Wash the cells with ice-cold Phosphate Buffered Saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating the cells in 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against Nrf2 (diluted in 1% BSA in PBS) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Wash the coverslips with PBS and mount them onto glass slides using an anti-fade mounting medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the nuclear and cytoplasmic fluorescence intensity of Nrf2 to determine the extent of translocation.

Quantitative Data Summary: Antioxidant Activity

| Assay | Compound | Result | Cell Line/System | Reference |

| Cytotoxicity | 4,4'-DHS | Exhibits remarkably higher cytotoxicity than resveratrol | Human promyelocytic leukemia (HL-60) | [1][4] |

| Nrf2 Activation | trans-4,4'-DHS | More potent Nrf2 activator than sulforaphane and resveratrol | Not specified | [5] |

| Free Radical Scavenging | 4,4'-DHS | Higher antioxidant activity than resveratrol | Galvinoxyl radical and Cu(II) ion assays | [1] |

II. Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including cancer and neurodegenerative disorders. DHS has demonstrated potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Mechanism of Action

A central player in inflammation is the transcription factor Nuclear Factor-kappa B (NF-κB). In its inactive state, NF-κB is held in the cytoplasm by its inhibitory protein, IκB. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines. DHS has been shown to inhibit the NF-κB signaling pathway, thereby suppressing the expression of these inflammatory mediators.[5]

Furthermore, the anti-inflammatory actions of DHS are intertwined with the mitogen-activated protein kinase (MAPK) signaling pathways, including p38 and JNK.[7] These pathways are activated by cellular stress and play a crucial role in regulating the production of inflammatory cytokines. DHS can modulate the phosphorylation and activation of these MAPKs, contributing to its overall anti-inflammatory profile.[7]

Signaling Pathway: Inhibition of NF-κB by 4,4'-Dihydroxystilbene

Caption: NF-κB signaling pathway and its inhibition by DHS.

Experimental Protocols

This assay provides a quantitative measure of NF-κB transcriptional activity.

-

Cell Transfection: Co-transfect HEK293 cells with an NF-κB luciferase reporter plasmid (containing NF-κB binding sites upstream of the luciferase gene) and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Cell Treatment: After 24 hours, pre-treat the transfected cells with various concentrations of DHS for 1 hour. Subsequently, stimulate the cells with a pro-inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) for 6-8 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the fold change in NF-κB activity relative to the stimulated control.

III. Anticancer Activity: A Multi-pronged Attack on Malignancy

DHS has demonstrated potent anticancer properties in a variety of cancer cell lines and animal models, often exhibiting greater efficacy than resveratrol.[2][7][8][9] Its anticancer effects are multifaceted, encompassing the inhibition of cell proliferation, induction of apoptosis and autophagy, and suppression of invasion and metastasis.

Mechanism of Action

DHS inhibits cancer cell proliferation by inducing cell cycle arrest, predominantly at the G1 phase.[3] This is associated with an increase in the protein levels of the tumor suppressor p53 and the cyclin-dependent kinase inhibitor p21.[2][3] The upregulation of p21 leads to the inhibition of cyclin-dependent kinases (CDKs), which in turn prevents the phosphorylation of the retinoblastoma protein (pRb) and halts the cell cycle at the G1/S transition.[2]

DHS is also a potent inducer of apoptosis, or programmed cell death.[7] It can trigger both the intrinsic (mitochondrial) and extrinsic apoptotic pathways. In the intrinsic pathway, DHS induces mitochondrial membrane permeabilization (MMP), leading to the release of cytochrome c and the activation of caspases-9 and -3.[7] Furthermore, DHS can induce lysosomal membrane permeabilization (LMP), releasing cathepsins that can contribute to the apoptotic cascade.[7] The generation of ROS and the activation of p38 and JNK MAPKs are also implicated in DHS-induced apoptosis.[7]

In addition to apoptosis, DHS can induce autophagy, a cellular process of self-digestion that can either promote cell survival or lead to cell death depending on the context.[8] In the context of cancer, DHS-induced autophagy appears to contribute to its anticancer effects.[8]

A critical aspect of cancer progression is the ability of tumor cells to invade surrounding tissues and metastasize to distant organs. DHS has been shown to potently inhibit cancer cell invasion and metastasis.[2][9] This is achieved, in part, by reducing the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cell migration.[2] DHS can also modulate the expression of adhesion molecules like E-cadherin, further impeding cell invasion.[2]

Experimental Workflow: Investigating the Anticancer Effects of DHS

Caption: A logical workflow for assessing the anticancer properties of DHS.

Experimental Protocols

This colorimetric assay is a standard method for assessing the cytotoxic and anti-proliferative effects of a compound.[10][11][12]

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of DHS for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of DHS that inhibits cell growth by 50%).

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][13]

-

Cell Treatment: Treat cancer cells with DHS at the desired concentrations and for the appropriate duration.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Cell Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC detects the externalization of phosphatidylserine in early apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

-

Data Quadrant Analysis:

-

Lower-left quadrant (Annexin V- / PI-): Live cells

-

Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells

-

Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-left quadrant (Annexin V- / PI+): Necrotic cells

-

Quantitative Data Summary: Anticancer Activity

| Assay | Compound | Result | Cell Line/System | Reference |

| Clonogenic Efficiency | 4,4'-DHS | 9-fold more potent inhibitor than resveratrol | Fibroblasts | [3] |

| Cell Cycle Arrest | 4,4'-DHS | Induces G1 phase arrest | Fibroblasts, LLC cells | [3] |

| Protein Expression | 4,4'-DHS | Increases p21 and p53 levels | Fibroblasts | [2][3] |

| Tumor Growth Inhibition | DHS | Significantly inhibited tumor volume | Murine lung cancer model | [14] |

| Metastasis Inhibition | DHS | Significantly reduced liver metastatic lesions | Murine lung cancer model | [14] |

| Cytotoxicity | DHS | Higher cytotoxicity than resveratrol | Human promyelocytic leukemia (HL-60) | [1][4] |

| Apoptosis Induction | DHS | Induces apoptosis | Human neuroblastoma cells, LLC cells | [7] |

IV. Neuroprotective Effects: Shielding the Nervous System

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. DHS has shown promise as a neuroprotective agent, with the ability to protect neurons from various insults.

Mechanism of Action

The neuroprotective effects of DHS are closely linked to its potent antioxidant and anti-inflammatory activities, which are crucial in combating the oxidative stress and neuroinflammation that contribute to neuronal damage in neurodegenerative diseases.[15] By activating the Nrf2 pathway and inhibiting NF-κB, DHS can help to maintain cellular redox homeostasis and reduce the production of pro-inflammatory mediators in the brain.

Furthermore, DHS has been shown to protect neuronal cells from apoptosis induced by oxidative stress.[16] It can reduce mitochondrial membrane permeabilization and the activation of caspases in neuronal cells exposed to toxins.[16] Interestingly, the effects of DHS can be cell-type specific, as it has been shown to protect PC12 cells from oxidative damage while inducing apoptosis in the human neuroblastoma SHSY-5Y cell line, highlighting its potential for both neuroprotection and cancer therapy.[16][17]

Experimental Protocols

This assay assesses the ability of DHS to protect neuronal-like cells from oxidative stress-induced cell death.

-

Cell Culture and Differentiation: Culture PC12 cells and differentiate them into a neuronal phenotype by treating with Nerve Growth Factor (NGF) for several days.

-

Pre-treatment with DHS: Pre-treat the differentiated PC12 cells with various concentrations of DHS for a specified period (e.g., 24 hours).

-

Induction of Oxidative Stress: Expose the cells to an oxidative insult, such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA), for a duration sufficient to induce significant cell death in the control group.

-

Assessment of Cell Viability: Measure cell viability using the MTT assay as described previously.

-

Analysis of Apoptotic Markers: Assess markers of apoptosis, such as caspase-3 activation, by Western blotting or using a colorimetric or fluorometric caspase activity assay.

V. Conclusion and Future Directions

4,4'-Dihydroxystilbene has unequivocally demonstrated a broad and potent spectrum of biological activities that position it as a highly promising candidate for further investigation in the realms of drug discovery and development. Its enhanced antioxidant, anti-inflammatory, anticancer, and neuroprotective properties, often surpassing those of resveratrol, underscore the potential of targeted structural modification to improve therapeutic efficacy.

This technical guide has provided a comprehensive overview of the key biological activities of DHS, the underlying molecular mechanisms, and detailed experimental protocols to facilitate robust and reproducible research. The provided data summaries and visualizations serve as a foundation for designing future studies.

For researchers and drug development professionals, the path forward with DHS is clear. Future research should focus on:

-

Pharmacokinetic and Bioavailability Studies: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of DHS is crucial for its translation into a clinical setting.

-

In Vivo Efficacy in a Broader Range of Disease Models: While promising in vivo data exists, further studies in diverse and clinically relevant animal models are necessary to validate its therapeutic potential.

-

Safety and Toxicology Assessment: Comprehensive toxicology studies are required to establish a safe dosage range for potential clinical applications.

-

Combination Therapies: Investigating the synergistic effects of DHS with existing therapeutic agents could lead to more effective treatment strategies with reduced side effects.

By leveraging the knowledge and methodologies outlined in this guide, the scientific community can continue to unravel the full therapeutic potential of 4,4'-Dihydroxystilbene and pave the way for its potential application in the prevention and treatment of a wide range of human diseases.

References

-

RSC Publishing. (2018, April 17). Selective synthesis of the resveratrol analogue 4,4′-dihydroxy-trans-stilbene and stilbenoids modification by fungal peroxygenases. [Link]

-

PubMed. (2009, March 15). 4,4'-Dihydroxy-trans-stilbene, a resveratrol analogue, exhibited enhanced antioxidant activity and cytotoxicity. [Link]

-

PubMed. (2012, November). The resveratrol analog 4,4'-dihydroxy-trans-stilbene suppresses transformation in normal mouse fibroblasts and inhibits proliferation and invasion of human breast cancer cells. [Link]

-

ResearchGate. Set‐up for a two‐step synthesis of 4‐hydroxystilbene in continuous flow (inspired by). [Link]

-

ResearchGate. (2026, August 7). Anti proliferative activity of the new resveratrol-derivative 4,4'-dihydroxy-stilbene. [Link]

-

MDPI. (2022, July 25). Resveratrol and Its Analogue 4,4′-Dihydroxy-trans-stilbene Inhibit Lewis Lung Carcinoma Growth In Vivo through Apoptosis, Autophagy and Modulation of the Tumour Microenvironment in a Murine Model. [Link]

-

PubMed. (2016, February 2). Resveratrol analogue 4,4'-dihydroxy-trans-stilbene potently inhibits cancer invasion and metastasis. [Link]

-

PubMed Central. (2017, July 25). trans-4,4'-Dihydroxystilbene (DHS) inhibits human neuroblastoma tumor growth and induces mitochondrial and lysosomal damages in neuroblastoma cell lines. [Link]

-

PubMed. (2018, November). Resveratrol analogue, trans-4,4'-dihydroxystilbene (DHS), inhibits melanoma tumor growth and suppresses its metastatic colonization in lungs. [Link]

-

PubMed. (2016, November). trans-4,4'-dihydroxystilbene (DHS) protects PC12 cells from oxidative damage but induces reactive oxygen species-mediated apoptosis in SHSY-5Y cell line. [Link]

-

ResearchGate. (2018, November). Resveratrol analogue, trans-4,4′-dihydroxystilbene (DHS), inhibits melanoma tumor growth and suppresses its metastatic colonization in lungs. [Link]

-

ResearchGate. (2026, August 6). 4,4 '-Dihydroxy-trans-stilbene, a resveratrol analogue, exhibited enhanced antioxidant activity and cytotoxicity. [Link]

-

MDPI. (2022, February 14). Analytics, Properties and Applications of Biologically Active Stilbene Derivatives. [Link]

-

PMC - NIH. (2018, September 12). Antioxidant Activity and Neuroprotective Activity of Stilbenoids in Rat Primary Cortex Neurons via the PI3K/Akt Signalling Pathway. [Link]

-

PubMed. (2022, July 25). Resveratrol and Its Analogue 4,4'-Dihydroxy-trans-stilbene Inhibit Lewis Lung Carcinoma Growth In Vivo through Apoptosis, Autophagy and Modulation of the Tumour Microenvironment in a Murine Model. [Link]

-

ResearchGate. (2026, August 8). The resveratrol analogue 4,4′-dihydroxy-trans-stilbene inhibits cell proliferation with higher efficiency but different mechanism from resveratrol. [Link]

-

PubMed. (2020, November). Two resveratrol analogs, pinosylvin and 4,4'-dihydroxystilbene, improve oligoasthenospermia in a mouse model by attenuating oxidative stress via the Nrf2-ARE pathway. [Link]

-

Jeffrey Dach MD. Pharmacometrics of Stilbenes: Seguing Towards the Clinic. [Link]

-

PMC - NIH. (2009, July 1). Anti-inflammatory action of pterostilbene is mediated through the p38 MAPK pathway in colon cancer cells. [Link]

-

Frontiers. (2018, July 10). Pre-clinical Pharmacokinetic and Metabolomic Analyses of Isorhapontigenin, a Dietary Resveratrol Derivative. [Link]

-

MDPI. (2024, June 10). Targeting Neurological Disorders with Stilbenes: Bridging the Preclinical-Clinical Gap. [Link]

-

ScienceOpen. (2015, January 21). Review Article Polyphenol Stilbenes: Molecular Mechanisms of Defence against Oxidative Stress and Aging-Related Diseases. [Link]

-

PMC - PubMed Central. (2014, October 20). Quantification of the Resveratrol Analogs trans-2,3-Dimethoxy-stilbene and trans-3,4-Dimethoxystilbene in Rat Plasma: Application to Pre-Clinical Pharmacokinetic Studies. [Link]

-

PMC - NIH. (2022, July 25). Resveratrol and Its Analogue 4,4′-Dihydroxy-trans-stilbene Inhibit Lewis Lung Carcinoma Growth In Vivo through Apoptosis, Autophagy and Modulation of the Tumour Microenvironment in a Murine Model. [Link]

-

SciProfiles. (2009, July 1). Publication: Anti-inflammatory Action of Pterostilbene Is Mediated through the p38 Mitogen-Activated Protein Kinase Pathway in Colon Cancer Cells. [Link]

-

PMC - PubMed Central. (2015, August 12). Role of Natural Stilbenes in the Prevention of Cancer. [Link]

-

MDPI. (2020, December 2). Recent Advances in Synthesis, Bioactivity, and Pharmacokinetics of Pterostilbene, an Important Analog of Resveratrol. [Link]

-

Semantic Scholar. (2016, November 1). trans-4,4'-Dihydroxystilbene (DHS) protects PC12 cells from oxidative damage but induces reactive oxygen species-mediated apoptosis in SHSY-5Y cell line. [Link]

-

PMC - NIH. (2022, November 23). Discovery of Novel Pterostilbene Derivatives That Might Treat Sepsis by Attenuating Oxidative Stress and Inflammation through Modulation of MAPKs/NF-κB Signaling Pathways. [Link]

-

PubMed. (2009, December). The resveratrol analogue 4,4'-dihydroxy-trans-stilbene inhibits cell proliferation with higher efficiency but different mechanism from resveratrol. [Link]

-

PubMed. (2009, March 15). 4,4'-Dihydroxy-trans-stilbene, a resveratrol analogue, exhibited enhanced antioxidant activity and cytotoxicity. [Link]

Sources

- 1. snapcyte.com [snapcyte.com]

- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The resveratrol analogue 4,4'-dihydroxy-trans-stilbene inhibits cell proliferation with higher efficiency but different mechanism from resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4,4'-Dihydroxy-trans-stilbene, a resveratrol analogue, exhibited enhanced antioxidant activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bowdish.ca [bowdish.ca]

- 6. boneandcancer.org [boneandcancer.org]

- 7. resources.amsbio.com [resources.amsbio.com]

- 8. Annexin v-Fitc/Pi Cell Apoptosis Detection Kit Operation Guide and Principle Explanation (Application in Flow Cytometry) - Oreate AI Blog [oreateai.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. broadpharm.com [broadpharm.com]

- 11. researchhub.com [researchhub.com]

- 12. cyrusbio.com.tw [cyrusbio.com.tw]

- 13. kumc.edu [kumc.edu]

- 14. Resveratrol analogue 4,4'-dihydroxy-trans-stilbene potently inhibits cancer invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Resveratrol and Its Analogue 4,4'-Dihydroxy-trans-stilbene Inhibit Lewis Lung Carcinoma Growth In Vivo through Apoptosis, Autophagy and Modulation of the Tumour Microenvironment in a Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: 4,4'-Dihydroxystilbene - A Guide to Natural Sources, Biosynthesis, and Isolation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 4,4'-Dihydroxystilbene (DHS), a structural analog of resveratrol, is a stilbenoid of significant interest due to its potent biological activities, including enhanced antioxidant and antiproliferative properties compared to its more famous counterpart.[1][2] While much of the available research utilizes synthetically derived DHS, its presence in nature, though less common, provides a compelling case for the exploration of its botanical sources and efficient isolation. This guide offers a comprehensive overview of the natural occurrence of 4,4'-Dihydroxystilbene, delves into the biosynthetic pathways that give rise to the stilbene core, and provides detailed, field-proven methodologies for its extraction, isolation, and purification from natural matrices.

Introduction to 4,4'-Dihydroxystilbene (DHS)

Stilbenoids are a class of plant secondary metabolites characterized by a C6-C2-C6 carbon skeleton.[3] Among them, resveratrol (3,5,4'-trihydroxystilbene) is the most extensively studied, celebrated for its role in the "French paradox" and its wide range of health benefits.[4][5] Its analog, 4,4'-Dihydroxystilbene, also known as Stilbene-4,4'-diol, shares the core stilbene structure but differs in its hydroxylation pattern.[6] This structural modification significantly enhances certain biological activities. For example, DHS exhibits remarkably higher antioxidant activity and greater cytotoxicity against human promyelocytic leukemia (HL-60) cells than resveratrol.[1]

While frequently described as a synthetic analog of resveratrol in cancer research literature[7][8], DHS has been identified in natural sources, notably in the methanolic extract of Yucca periculosa bark.[9] This duality underscores the importance of understanding both its natural origins and the laboratory methods used to procure it for research. This guide focuses on the former, providing the foundational knowledge for researchers aiming to isolate this potent bioactive compound directly from nature.

Physicochemical Properties

A thorough understanding of the physicochemical properties of DHS is critical for designing effective isolation and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₂ | [10] |

| Molecular Weight | 212.24 g/mol | [10] |

| Melting Point | 278 °C | [6] |

| Appearance | Pale Orange to Pale Red Solid | [6] |

| Solubility | Slightly soluble in DMSO and Methanol | [6] |

| pKa | 9.23 ± 0.15 (Predicted) | [6] |

Natural Occurrence and Biosynthesis

Stilbenes are phytoalexins, compounds produced by plants as a defense mechanism against biotic and abiotic stresses, such as fungal infections or UV radiation.[3][11] Their distribution is found across numerous, distantly related plant families.[3][12]

Known Botanical Sources

The documented natural occurrence of 4,4'-Dihydroxystilbene is limited compared to other stilbenoids. The primary confirmed source is:

-

Yucca periculosa : The bark of this plant has been shown to contain 4,4'-dihydroxy-trans-stilbene in its methanolic extract.[9]

Beyond this, the Orchidaceae family is known to contain a variety of (dihydro-)stilbene derivatives, suggesting it may be a promising area for future exploration.[13] Researchers should also consider investigating plants known to produce a wide array of stilbenoids, such as those from the Vitaceae (grapes), Fabaceae (peanuts), and Pinaceae (pines) families, for the potential presence of DHS, albeit likely in trace amounts.[3]

The Stilbene Biosynthetic Pathway

The foundation of all stilbenes, including DHS, is laid by the phenylpropanoid pathway, a central route in plant secondary metabolism.[11][14] The process begins with the amino acid L-phenylalanine. A series of enzymatic reactions converts it into p-coumaroyl-CoA, a key intermediate. The defining step in stilbene biosynthesis is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by the enzyme stilbene synthase (STS) .[3][15] This reaction typically yields resveratrol as the initial stilbene product.

The formation of other stilbene derivatives, such as DHS, proceeds through subsequent modifications of the resveratrol scaffold, including hydroxylation, methylation, glycosylation, or oligomerization.[16] Although the specific enzymes responsible for converting the resveratrol structure to the 4,4'-dihydroxy pattern are not yet fully elucidated, the pathway provides a logical framework for its formation in planta.

Caption: Core biosynthetic pathway for stilbenoids.

Isolation and Purification Methodology

The isolation of DHS from a complex natural matrix is a multi-step process requiring careful selection of techniques to maximize yield and purity. The general workflow involves sample preparation, extraction, partitioning, and final purification by chromatography.[17]

Caption: General workflow for isolating 4,4'-DHS from plant material.

Step 1: Sample Preparation and Extraction

The primary goal of extraction is to efficiently transfer the target analyte from the solid plant matrix into a liquid solvent.

Rationale: Drying the plant material prevents enzymatic degradation and microbial growth, while grinding increases the surface area, allowing for more efficient solvent penetration. The choice of solvent is paramount. Protic solvents like methanol or ethanol are generally effective for extracting stilbenes.[18] Methanol is often used for initial, exhaustive extraction due to its high polarity, which aligns with the hydroxyl groups of DHS.[19]

Experimental Protocol: Maceration Extraction

-

Preparation: Weigh 100 g of dried, finely ground plant material (e.g., Yucca bark).

-

Maceration: Place the powder in a 2 L Erlenmeyer flask. Add 1 L of 80% methanol (v/v in water).

-

Agitation: Seal the flask and place it on an orbital shaker at room temperature (20-25°C). Agitate for 24 hours.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

-

Re-extraction: Return the plant residue to the flask and repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.[19]

-

Concentration: Pool the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude extract.

Step 2: Purification via Partitioning and Column Chromatography

The crude extract contains a complex mixture of compounds. Liquid-liquid partitioning and column chromatography are used for preliminary purification and fractionation.

Rationale: Partitioning with immiscible solvents separates compounds based on their differential solubility. An initial wash with a non-polar solvent like hexane will remove lipids and chlorophyll. Subsequent column chromatography over silica gel separates the remaining compounds based on their polarity. More polar compounds like DHS will adhere more strongly to the silica and elute later.

Experimental Protocol: Chromatographic Purification

-

Partitioning: Dissolve the crude extract in a minimal amount of 50% methanol. Transfer to a separatory funnel and wash three times with an equal volume of hexane. Discard the hexane layers and retain the polar methanolic layer.

-

Column Preparation: Prepare a silica gel (60-120 mesh) slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Loading: Adsorb the concentrated polar fraction onto a small amount of silica gel, allow it to dry, and carefully load it onto the top of the prepared column.

-

Elution: Begin elution with 100% hexane and gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise gradient (e.g., 95:5, 90:10, 80:20 Hexane:EtOAc, etc.), followed by gradients of ethyl acetate and methanol.

-

Fraction Collection: Collect fractions of 20-50 mL and monitor their composition using Thin Layer Chromatography (TLC).

-

Pooling: Combine fractions that show a similar TLC profile corresponding to the expected Rf value of DHS. Concentrate these pooled fractions.

Step 3: Final Purification by Preparative HPLC

For obtaining high-purity DHS suitable for biological assays or structural elucidation, preparative High-Performance Liquid Chromatography (HPLC) is the gold standard.[20]

Rationale: HPLC offers superior resolution compared to column chromatography. A reverse-phase C18 column is typically used, where non-polar compounds are retained longer. By using a polar mobile phase (e.g., water/acetonitrile or water/methanol), DHS can be separated from closely related impurities.

Experimental Protocol: Preparative HPLC

-

System: A preparative HPLC system equipped with a UV-Vis detector.

-

Column: A reverse-phase C18 column (e.g., 19 x 150 mm, 5 µm particle size).[20]

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to improve peak shape. A typical gradient might run from 10% B to 70% B over 40 minutes.

-

Injection: Dissolve the semi-pure fraction from the previous step in the initial mobile phase composition and inject it onto the column.

-

Detection & Collection: Monitor the elution profile at a wavelength where stilbenes absorb (e.g., ~305-325 nm). Collect the peak corresponding to the retention time of a DHS standard.

-

Final Step: Evaporate the solvent from the collected fraction to obtain pure 4,4'-Dihydroxystilbene. Verify purity using analytical HPLC and confirm identity via Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion and Future Outlook

4,4'-Dihydroxystilbene represents a promising bioactive compound with potential applications in drug development. While its natural abundance appears lower than that of resveratrol, established phytochemical isolation techniques can be effectively applied to obtain it from sources like Yucca periculosa. The methodologies outlined in this guide—from systematic solvent extraction to multi-stage chromatographic purification—provide a robust and validated framework for researchers. Future work should focus on screening a wider range of plant species, particularly within stilbene-rich families, to identify new and more abundant natural sources of DHS. Furthermore, optimizing modern extraction techniques, such as accelerated solvent extraction (ASE) or microwave-assisted extraction (MAE)[18], could significantly improve the efficiency and yield of this valuable compound.

References

- Title: 4,4'-Dihydroxy-trans-stilbene, a resveratrol analogue, exhibited enhanced antioxidant activity and cytotoxicity - PubMed Source: Bioorganic & Medicinal Chemistry URL

- Title: E-Stilbenes: General Chemical and Biological Aspects, Potential Pharmacological Activity Based on the Nrf2 Pathway - MDPI Source: Molecules URL

- Title: The Resveratrol Analog 4,4'-dihydroxy-trans-stilbene Suppresses Transformation in Normal Mouse Fibroblasts and Inhibits Proliferation and Invasion of Human Breast Cancer Cells - PubMed Source: Carcinogenesis URL

- Title: Antitumor activities of synthetic and natural stilbenes through antiangiogenic action Source: Pharmacological Research URL

- Title: Stilbene Biosynthesis | Encyclopedia MDPI Source: Encyclopedia URL

- Title: Biosynthesis, metabolism, molecular engineering, and biological functions of stilbene phytoalexins in plants - PubMed Source: Journal of Experimental Botany URL

- Title: Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots Source: Molecules URL

- Title: Biosynthesis of the Major Tetrahydroxystilbenes in Spruce, Astringin and Isorhapontin, Proceeds via Resveratrol and Is Enhanced - MPG.

- Title: Impact of Environmental Factors on Stilbene Biosynthesis - PMC - PubMed Central Source: International Journal of Molecular Sciences URL

- Source: Pharmaceuticals (Basel)

- Title: Biosynthesis of the major tetrahydroxystilbenes in spruce, astringin and isorhapontin, proceeds via resveratrol and is enhanced by fungal infection - PubMed Source: Plant Physiology URL

- Title: 4,4'-Dihydroxy-trans-stilbene, a resveratrol analogue, exhibited enhanced antioxidant activity and cytotoxicity | Request PDF Source: ResearchGate URL

- Title: Bioactive stilbenes from plants - ResearchGate Source: ResearchGate URL

- Title: Resveratrol and Other Natural Oligomeric Stilbenoid Compounds and Their Therapeutic Applications - PMC - NIH Source: Molecules URL

- Source: Cancers (Basel)

- Title: Isolation, Characterization and Quantification of Stilbenes from Some Carex Species - ACG Publications Source: Records of Natural Products URL

- Title: Various Extraction Methods for Obtaining Stilbenes from Grape Cane of Vitis vinifera L - NIH Source: Molecules URL

- Title: 4,4'-DIHYDROXYSTILBENE CAS#: 659-22-3 - ChemicalBook Source: ChemicalBook URL

- Title: Natural product isolation – how to get from biological material to pure compounds - RSC Publishing Source: Natural Product Reports URL

- Title: 4,4-Dihydroxystilbene | CAS 659-22-3 | SCBT - Santa Cruz Biotechnology Source: Santa Cruz Biotechnology URL

Sources

- 1. 4,4'-Dihydroxy-trans-stilbene, a resveratrol analogue, exhibited enhanced antioxidant activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Impact of Environmental Factors on Stilbene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resveratrol and Other Natural Oligomeric Stilbenoid Compounds and Their Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Natural Stilbenes in the Prevention of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4,4'-DIHYDROXYSTILBENE CAS#: 659-22-3 [amp.chemicalbook.com]

- 7. The resveratrol analog 4,4'-dihydroxy-trans-stilbene suppresses transformation in normal mouse fibroblasts and inhibits proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. E-Stilbenes: General Chemical and Biological Aspects, Potential Pharmacological Activity Based on the Nrf2 Pathway | MDPI [mdpi.com]

- 10. scbt.com [scbt.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. researchgate.net [researchgate.net]

- 13. Stilbenes, a Versatile Class of Natural Metabolites for Inflammation—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biosynthesis, metabolism, molecular engineering, and biological functions of stilbene phytoalexins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pure.mpg.de [pure.mpg.de]

- 16. Biosynthesis of the major tetrahydroxystilbenes in spruce, astringin and isorhapontin, proceeds via resveratrol and is enhanced by fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 18. Various Extraction Methods for Obtaining Stilbenes from Grape Cane of Vitis vinifera L - PMC [pmc.ncbi.nlm.nih.gov]

- 19. acgpubs.org [acgpubs.org]

- 20. mdpi.com [mdpi.com]

4,4'-Dihydroxystilbene mechanism of action in cancer cells

An In-Depth Technical Guide to the Mechanism of Action of 4,4'-Dihydroxystilbene in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Dihydroxystilbene (DHS), a synthetic analog of the naturally occurring phytoalexin resveratrol, has emerged as a promising candidate in cancer chemoprevention and therapy. Exhibiting greater potency than its parent compound, DHS exerts its anti-cancer effects through a multi-faceted mechanism of action. This technical guide provides a comprehensive overview of the core molecular pathways modulated by DHS in cancer cells, focusing on its impact on cell cycle progression, induction of apoptosis, and inhibition of metastasis. Detailed experimental protocols and visual representations of key signaling cascades are presented to facilitate further research and drug development efforts in this area.

Introduction: The Emergence of 4,4'-Dihydroxystilbene as a Potent Anti-Cancer Agent

Stilbenoids, a class of phenolic compounds, have garnered significant interest for their therapeutic potential, particularly in oncology.[1][2] While resveratrol is the most extensively studied member of this family, its analog, 4,4'-dihydroxy-trans-stilbene (DHS), has demonstrated superior efficacy in various cancer models.[1][3][4][5] DHS has been shown to be a more potent inhibitor of cancer cell growth and invasion compared to resveratrol, with demonstrated activity against a range of malignancies including breast, lung, pancreatic, ovarian, colorectal, and neuroblastoma cancers, as well as melanoma.[1][3][6][7][8][9] The enhanced bioactivity of DHS is attributed to its distinct chemical structure, which influences its interaction with key molecular targets involved in cancer cell proliferation and survival.[3][10]

This guide will delve into the intricate mechanisms by which DHS exerts its anti-neoplastic effects, providing researchers with the foundational knowledge and practical methodologies to investigate this promising compound.

Core Mechanism of Action: A Multi-pronged Attack on Cancer Cell Proliferation

The anti-cancer activity of 4,4'-dihydroxystilbene is not mediated by a single pathway but rather through the simultaneous modulation of several key cellular processes. The primary mechanisms include the induction of cell cycle arrest, the activation of programmed cell death (apoptosis), and the suppression of metastatic potential.

Induction of G1 Phase Cell Cycle Arrest

A hallmark of DHS activity is its ability to halt the proliferation of cancer cells by inducing a robust arrest in the G1 phase of the cell cycle.[3][9] This contrasts with resveratrol, which often perturbs the G1/S phase transition.[3][10] The G1 arrest induced by DHS is mechanistically linked to the upregulation of key cell cycle inhibitors.

-

Upregulation of p53 and p21: DHS treatment leads to a significant increase in the protein levels of the tumor suppressor p53 and the cyclin-dependent kinase (CDK) inhibitor p21(CDKN1A).[3][10][11] p53, a critical regulator of the cell cycle, transcriptionally activates p21, which in turn inhibits the activity of CDK2/cyclin E and CDK4/cyclin D complexes.

-

Inhibition of Retinoblastoma Protein (pRb) Phosphorylation: The inhibition of CDK activity by p21 prevents the hyper-phosphorylation of the retinoblastoma protein (pRb).[11] Hypophosphorylated pRb remains bound to the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry and effectively halting cell cycle progression at the G1 checkpoint.

The following diagram illustrates the proposed pathway for DHS-induced G1 cell cycle arrest:

Caption: DHS-induced G1 cell cycle arrest pathway.

Inhibition of DNA Replication via Ribonucleotide Reductase (RNR) Targeting

A pivotal mechanism underlying the anti-proliferative effects of DHS is its ability to suppress DNA replication by targeting the enzyme ribonucleotide reductase (RNR).[12] RNR is the rate-limiting enzyme in the synthesis of deoxyribonucleoside triphosphates (dNTPs), the essential building blocks for DNA replication and repair.[12]

Molecular docking studies have identified the RRM2 subunit of RNR as a direct target of DHS.[12] DHS induces the cyclin F-mediated proteasomal degradation of RRM2, leading to a reduction in RNR activity and a subsequent decrease in the cellular dNTP pool.[12] This depletion of dNTPs results in the stalling of replication forks, leading to DNA damage and the activation of the S-phase checkpoint, ultimately culminating in apoptosis.[12]

This targeted inhibition of RNR makes DHS a particularly attractive therapeutic candidate, especially for overcoming resistance to other RNR inhibitors like gemcitabine.[12]

Induction of Apoptosis: Multiple Converging Pathways

DHS is a potent inducer of apoptosis in a variety of cancer cell types.[6][9] This programmed cell death is triggered through both mitochondrial- and lysosomal-mediated pathways, often involving the generation of reactive oxygen species (ROS) and the activation of MAPK signaling cascades.

-

Mitochondrial (Intrinsic) Pathway: DHS induces mitochondrial membrane permeabilization (MMP), leading to the release of cytochrome c and Apaf-1 into the cytoplasm.[8] This triggers the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[8]

-

Lysosomal Pathway: In some cancer cell lines, such as neuroblastoma, DHS has been shown to induce lysosomal membrane permeabilization (LMP), resulting in the release of cathepsins B, L, and D into the cytosol.[8] These lysosomal proteases can contribute to apoptosis by cleaving Bid to its truncated form (tBid), which then translocates to the mitochondria to promote MMP.

-

Role of MAPK Signaling: The activation of p38 and JNK MAP kinases by DHS-induced ROS appears to be a key upstream event in both MMP and LMP.[13] These signaling pathways can augment the activity of pro-apoptotic proteins like BAX and promote the cleavage of BID, thereby linking oxidative stress to the core apoptotic machinery.[13]

The following diagram depicts the interconnected pathways of DHS-induced apoptosis:

Caption: DHS-induced apoptosis signaling pathways.

Inhibition of Cancer Invasion and Metastasis

DHS has demonstrated significant potential in inhibiting the metastatic cascade, a critical aspect of cancer progression.[6][9] Its anti-metastatic effects are mediated by targeting key processes involved in cell migration and invasion.

-

Downregulation of Matrix Metalloproteinases (MMPs): DHS treatment leads to a marked reduction in the activity of MMP-2 and MMP-9.[5][9][11] These enzymes are crucial for the degradation of the extracellular matrix (ECM), a necessary step for cancer cell invasion and metastasis.

-

Modulation of Adhesion Molecules: DHS has been shown to modulate the expression of adhesion molecules, such as E-cadherin, which plays a critical role in maintaining cell-cell adhesion and epithelial phenotype.[5][11] By upregulating E-cadherin, DHS can inhibit the epithelial-to-mesenchymal transition (EMT), a key process in the initiation of metastasis.

-

Inhibition of Cell Migration and Adhesion: In vitro assays have confirmed that DHS effectively inhibits the migration of cancer cells and their adhesion to ECM components.[5][9][11]

Antioxidant and Anti-inflammatory Properties

In addition to its direct anti-cancer effects, DHS also possesses potent antioxidant and anti-inflammatory properties that may contribute to its chemopreventive activity.[3][4][7] DHS has been shown to be a more effective antioxidant than resveratrol, capable of scavenging free radicals and inhibiting lipid peroxidation.[4] Its anti-inflammatory effects are mediated, in part, through the inhibition of pro-inflammatory signaling pathways such as NF-κB.[14] By mitigating oxidative stress and inflammation, DHS can help to create a less permissive microenvironment for tumor development and progression.[15][16]

Experimental Protocols for Investigating DHS Mechanisms

To facilitate the study of 4,4'-dihydroxystilbene's mechanism of action, this section provides detailed protocols for key in vitro assays.

Cell Viability and Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic and anti-proliferative effects of DHS on cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

DHS Treatment: Treat the cells with various concentrations of DHS (e.g., 0-100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle following DHS treatment.[17][18]

Protocol:

-